molecular formula C17H16N4O2 B11107770 2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)

2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B11107770
M. Wt: 308.33 g/mol
InChI Key: YXTUTXXNWUFEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylphenyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of an indole ring, a hydrazide group, and a substituted aniline moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-[(4-methylphenyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the hydrazide group and the substituted aniline moiety. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like pyridine. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

The compound participates in reactions characteristic of both hydrazides and indole derivatives, including:

  • Hydrazone Formation : Reacts with carbonyl-containing compounds (e.g., aldehydes, ketones) to form hydrazone derivatives.

  • Nucleophilic Substitution : The hydrazide nitrogen acts as a nucleophile, enabling substitution reactions with electrophilic reagents.

  • Cyclization : Forms heterocyclic systems under acidic or basic conditions.

  • Condensation : Participates in Knoevenagel and Schiff base-forming reactions .

Condensation with Aldehydes

Treatment with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde in 1,4-dioxane and piperidine produces N'-[2-(4-bromophenyl)-1H-indol-3-ylmethylene]-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylohydrazide (Compound 13a) :
Reagents : Aldehydes, 1,4-dioxane, piperidine.
Conditions : Reflux for 3 hours.
Yield : 55% after recrystallization.
Analytical Data :

  • Melting Point : 255–257°C.

  • Elemental Analysis : Calculated C₃₄H₂₂BrN₅O (668.48 g/mol): C 61.09%, H 3.32%, Br 11.95%, N 10.47% .

Cyclization to Thiazole Derivatives

Reaction with thiourea and phenacyl bromide forms 1,3-thiazol-2-amine derivatives (e.g., Compound 18) :
Conditions : Reflux in ethanol/DMF.
Key Features :

  • Enhanced antimicrobial activity due to the thiazole ring.

  • ¹H NMR : δ 7.95 (NH), δ 8.42 (=CH) .

Reaction Outcomes and Derivatives

The table below summarizes key derivatives synthesized from this compound:

Derivative NameReaction TypeKey Functional GroupsBiological ActivitySource
Compound 11Hydrazone formationCyano, hydrazideAntimicrobial
Compound 13aKnoevenagel condensationPyrazole, acrylohydrazideAntitubercular (MIC 0.09 µg/mL)
Compound 18CyclizationThiazole, amineCarbonic anhydrase inhibition

Critical Reaction Parameters

  • Solvent : Ethanol and 1,4-dioxane are preferred for solubility and reaction efficiency .

  • Catalysts : Piperidine or glacial acetic acid accelerates condensation reactions .

  • Temperature : Reflux conditions (70–100°C) optimize yields .

Mechanistic Insights

  • Hydrazone Formation : The hydrazide group attacks carbonyl carbons, followed by dehydration.

  • Cyclization : Acidic conditions (e.g., polyphosphoric acid) facilitate ring closure .

  • Substitution : Bromine or methyl groups direct electrophilic aromatic substitution at specific positions.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of hydrazone compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The molecular docking studies suggest that this compound may fit optimally within the active sites of COX enzymes, potentially leading to reduced inflammation and pain management .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Hydrazone derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. For example, a study highlighted that certain hydrazone compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.

Case Study 1: Synthesis and Evaluation

A study synthesized several hydrazone derivatives and evaluated their biological activities. Among these, the compound similar to 2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide showed promising results in inhibiting cell proliferation in vitro. The study utilized various assays to determine the IC50 values against different cancer cell lines, revealing significant cytotoxicity at low concentrations .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of hydrazone derivatives in cancer therapy. It was found that these compounds could modulate signaling pathways associated with cell survival and apoptosis, specifically through the inhibition of the PI3K/AKT pathway. This suggests that the compound could be a valuable candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The indole ring and hydrazide group play crucial roles in binding to biological receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and hydrazides, such as:

Biological Activity

The compound 2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H16N4O(Molecular Weight 284 32 g mol)\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}\quad (\text{Molecular Weight 284 32 g mol})

Structural Features

  • Functional Groups : The presence of hydrazone and indole moieties suggests potential interactions with biological targets.
  • Molecular Geometry : The compound's geometry allows for conformational flexibility, which may influence its binding affinity to target proteins.

Antimicrobial Properties

Research indicates that derivatives of hydrazones exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Hydrazone Derivative AS. aureus50 µg/mL
Hydrazone Derivative BE. coli30 µg/mL
2-[(4-methylphenyl)amino] ...TBDTBD

Anticancer Activity

The compound has shown promise in anticancer assays. In vitro studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of reactive oxygen species (ROS) and the activation of caspases .

Case Study: Anticancer Activity
In a study involving a series of hydrazone derivatives, one compound exhibited an IC50 value of 25 µM against the K562 leukemia cell line, indicating potent anticancer properties .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
  • Interaction with DNA : Potential intercalation into DNA structures could disrupt replication processes.
  • Induction of Apoptosis : By increasing oxidative stress and activating apoptotic pathways, the compound may lead to programmed cell death in cancer cells .

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of any compound. Key parameters include:

  • Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.
  • Distribution : The compound may exhibit good tissue distribution owing to its molecular size and structure.
  • Metabolism : Expected metabolic pathways include phase I (oxidation) and phase II (conjugation) reactions.
  • Excretion : Primarily renal excretion is anticipated based on molecular weight considerations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide?

The compound is typically synthesized via condensation reactions between substituted hydrazides and indole-derived ketones. For example:

  • Reflux conditions (100°C, 4–6 hours) in acetic acid or methanol under nitrogen are commonly used to facilitate hydrazone formation .
  • Recrystallization with methanol or ethanol improves purity, as seen in analogous acetohydrazide syntheses .
  • Key intermediates like N-aryl acetohydrazides must be pre-synthesized and purified via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR (1H/13C): Assigns protons and carbons in the hydrazone backbone and aromatic substituents. For example, the indolylidene proton appears as a singlet near δ 12.5 ppm .
  • Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns for halogenated analogs .
  • IR spectroscopy: Identifies C=O stretches (~1650–1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) in the hydrazide moiety .
  • HPLC: Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

  • Molecular docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase IX/XII for indole derivatives). Focus on hydrogen bonding between the hydrazone group and active-site residues .
  • QSAR studies: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using descriptors like logP and polar surface area .
  • MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding motifs .

Q. How should researchers address contradictory bioactivity data in analogs with varying substituents?

  • Structure-activity relationship (SAR) validation: Test substituent effects systematically. For example:
    • Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance solubility but may reduce binding affinity .
    • Halogenated indolylidene derivatives show improved anti-inflammatory activity but higher cytotoxicity .
  • In vitro-in vivo correlation: Use pharmacokinetic models (e.g., compartmental analysis) to reconcile discrepancies between enzyme inhibition and cellular assays .

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Process intensification: Implement flow chemistry to control exothermic reactions and improve mixing efficiency .
  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or biocatalysts (lipases) to accelerate hydrazone formation .
  • DoE (Design of Experiments): Apply factorial designs to optimize variables like temperature, solvent ratio, and catalyst loading .

Q. Methodological Guidance for Data Interpretation

Q. How to resolve ambiguities in NMR spectra caused by tautomerism in the indolylidene moiety?

  • Variable-temperature NMR: Perform experiments at 25°C and 60°C to observe shifts in tautomeric equilibria (e.g., keto-enol forms) .
  • 2D NMR (HSQC, HMBC): Correlate cross-peaks to distinguish between hydrazone and azo tautomers .

Q. What experimental controls are essential for validating biological activity?

  • Positive controls: Use established inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to benchmark activity .
  • Cytotoxicity assays: Screen compounds against normal cell lines (e.g., HEK293) to differentiate selective activity from general toxicity .
  • Solvent controls: Include DMSO/vehicle-only groups to rule out solvent-induced artifacts .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H16N4O2/c1-11-6-8-12(9-7-11)18-10-15(22)20-21-16-13-4-2-3-5-14(13)19-17(16)23/h2-9,18-19,23H,10H2,1H3

InChI Key

YXTUTXXNWUFEHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.